3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 3,4-dimethoxybenzene with 3-chloropropyl acetate, followed by cyclization to form the oxane ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. For instance, it may stimulate γ globin gene expression and erythropoiesis, making it useful in the treatment of β hemoglobinopathies and anemias .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3-(3,4-Dimethoxyphenyl)-L-alanine
Uniqueness
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione is unique due to its specific structural features, such as the oxane ring and the dimethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
5415-52-1 |
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Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C17H22O5/c1-11-9-14(18)13(17(19)22-11)6-4-5-12-7-8-15(20-2)16(10-12)21-3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
QTWZJCZWBIOKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)O1)CCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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